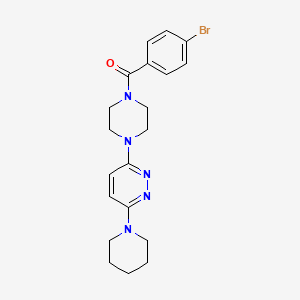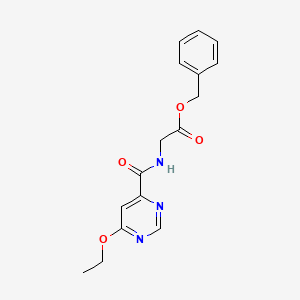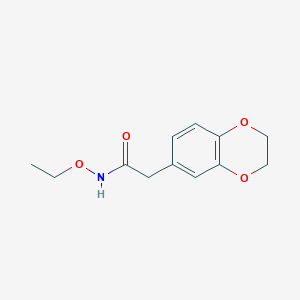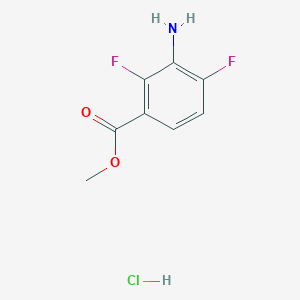
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile, also known as CFTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFTC belongs to the class of thiomorpholine-containing compounds, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves the inhibition of the proteasome, a cellular complex responsible for the degradation of damaged or unwanted proteins. By inhibiting the proteasome, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile induces the accumulation of misfolded and damaged proteins, leading to the activation of the unfolded protein response (UPR) and subsequent induction of apoptosis.
Biochemical and Physiological Effects:
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to induce the accumulation of polyubiquitinated proteins and the upregulation of UPR markers, indicating that it induces endoplasmic reticulum stress. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to inhibit the activity of the NF-κB pathway, a key regulator of inflammation and immune response. These biochemical effects suggest that 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile may have potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One advantage of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is its potent anticancer activity, which has been demonstrated in a variety of cancer cell lines. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to have a favorable toxicity profile, with low toxicity observed in healthy cells. However, one limitation of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is its poor solubility in water, which may limit its use in certain experimental settings.
未来方向
Future research on 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile could focus on its potential as an anti-inflammatory agent, given its inhibition of the NF-κB pathway. In addition, further studies could investigate the potential of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile as a combination therapy with other anticancer agents, as well as its potential as a therapeutic agent for other diseases characterized by endoplasmic reticulum stress. Finally, the development of more soluble analogs of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile could expand its potential for use in experimental settings.
合成方法
The synthesis of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves the reaction of 4-chloro-2-fluorobenzoic acid with thiomorpholine-3-carbonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the thiomorpholine ring.
科学研究应用
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
属性
IUPAC Name |
4-(4-chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-8-1-2-10(11(14)5-8)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVAADIBJGYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2=C(C=C(C=C2)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)


![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)

![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/no-structure.png)

![N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide](/img/structure/B3004876.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)